molecular formula C6H12ClNO2 B1265870 2-Aminoethyl methacrylate hydrochloride CAS No. 2420-94-2

2-Aminoethyl methacrylate hydrochloride

Cat. No.: B1265870
CAS No.: 2420-94-2
M. Wt: 165.62 g/mol
InChI Key: XSHISXQEKIKSGC-UHFFFAOYSA-N
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Description

2-Aminoethyl methacrylate hydrochloride (AEMA HCl) is a hydrophilic, primary amine-functionalized methacrylate monomer that is highly valued in advanced materials research for its reactivity and versatility. The compound has a molecular formula of C 6 H 11 NO 2 ·HCl and a molecular weight of 165.62 g/mol . It typically appears as a crystalline powder and has a melting point in the range of 102-110 °C . To ensure safe storage and handling, this product is stabilized with a phenolic inhibitor like phenothiazine and should be stored at 2-8°C . The primary research value of AEMA HCl lies in its dual functional groups: the methacrylate group enables facile free-radical copolymerization with other monomers (e.g., acrylates), while the primary amine group allows for straightforward post-polymerization modification and crosslinking . This makes it a critical building block for creating functional polymers with tailored properties. Key research applications include: • Biomedical Engineering: AEMA HCl is instrumental in synthesizing cationic hydrogels for drug delivery systems, wound dressings, and tissue engineering scaffolds, where its amine group facilitates the conjugation of biomolecules and enables tunable drug release profiles . • Specialty Coatings: The amine functionality significantly enhances adhesion to various substrates and enables covalent crosslinking, which is exploited to develop durable, corrosion-resistant, and functional coatings . • Electronics and Sensors: Researchers utilize this monomer to prepare functional polymers for optoelectronic applications, conductive films, and sensor platforms, where precise chemical modification is required . Safety and Handling: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use . It may cause skin and serious eye irritation . Researchers should wear appropriate personal protective equipment, including gloves, eye protection, and a dust mask .

Properties

IUPAC Name

2-aminoethyl 2-methylprop-2-enoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-5(2)6(8)9-4-3-7;/h1,3-4,7H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHISXQEKIKSGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26747-45-5
Record name 2-Propenoic acid, 2-methyl-, 2-aminoethyl ester, hydrochloride (1:1), homopolymer
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DSSTOX Substance ID

DTXSID60883715
Record name 2-Propenoic acid, 2-methyl-, 2-aminoethyl ester, hydrochloride (1:1)
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Molecular Weight

165.62 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

CAS No.

2420-94-2
Record name 2-Aminoethyl methacrylate hydrochloride
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Aminoethyl methacrylate hydrochloride
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Record name 2-Propenoic acid, 2-methyl-, 2-aminoethyl ester, hydrochloride (1:1)
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Record name 2-Propenoic acid, 2-methyl-, 2-aminoethyl ester, hydrochloride (1:1)
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Record name 2-aminoethyl methacrylate hydrochloride
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Record name AMINOETHYL METHACRYLATE HYDROCHLORIDE
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Preparation Methods

Direct Synthesis via Ethanolamine Hydrochloride and Methacryloyl Chloride

Reaction Procedure

The most straightforward method involves reacting ethanolamine hydrochloride with methacryloyl chloride in toluene. In a 500 mL three-neck flask, 300 g of toluene and 60.0 g (0.62 mol) of ethanolamine hydrochloride are heated to 110°C. Methacryloyl chloride (77.1 g, 0.74 mol) is added dropwise over 30 minutes, followed by continuous stirring for 3 hours. The mixture is cooled to 0°C, precipitating a crystalline solid. Filtration and washing with diisopropyl ether yield 85.2 g of 2-aminoethyl methacrylate hydrochloride.

Table 1: Reaction Conditions for Direct Synthesis
Parameter Value
Solvent Toluene
Temperature 110°C (reflux) → 0°C (cooling)
Molar Ratio (Ethanolamine HCl : Methacryloyl Cl) 1 : 1.19
Yield 85.2 g (~73% theoretical*)

*Theoretical yield calculated based on limiting reagent (ethanolamine hydrochloride).

Optimization and Yield

The excess methacryloyl chloride (19% molar excess) ensures complete conversion of ethanolamine hydrochloride, minimizing residual amines. The choice of toluene as a solvent facilitates high-temperature reactions while stabilizing intermediates. Post-reaction cooling induces crystallization, simplifying purification. However, residual HCl and byproducts like methacrylic acid may necessitate additional washes.

Ketimine Intermediate-Based Synthesis

Ketimine Formation

This patented method involves synthesizing a ketimine intermediate from 2-aminoethyl methacrylate and a ketone or aldehyde. For example, reacting 2-aminoethyl methacrylate with acetone forms a ketimine (Formula 1), which is then hydrolyzed. The ketimine structure mitigates side reactions during subsequent steps, enhancing purity.

Formula 1 :
$$ \text{2-Aminoethyl methacrylate} + \text{R}1\text{R}2\text{C=O} \rightarrow \text{R}1\text{R}2\text{C=N-CH}2\text{CH}2\text{OCOC(CH}3\text{)=CH}2 $$

Hydrolysis with Hydrogen Chloride and Water

The ketimine is reacted with hydrogen chloride (HCl) and water in controlled stoichiometric ratios. Critical parameters include:

  • HCl : Ketimine ratio : 1.0–1.5 equivalents
  • Water : Ketimine ratio : 1.0–2.0 equivalents

Exceeding these ranges leads to byproducts like ammonium salts or unreacted ketimine.

Table 2: Optimal Conditions for Ketimine Hydrolysis
Parameter Range
HCl Equivalents 1.0–1.5
Water Equivalents 1.0–2.0
Temperature 20–40°C
Yield >90%

Process Optimization

Maintaining HCl and water within the specified ratios prevents over-acidification, which can degrade the methacrylate group. The reaction is typically conducted at ambient temperature to avoid thermal decomposition. Post-hydrolysis, the product precipitates as a high-purity solid, requiring minimal purification.

Comparative Analysis of Preparation Methods

Efficiency and Yield

  • Direct Synthesis : Yields ~73% but requires excess methacryloyl chloride and solvent-intensive purification.
  • Ketimine Method : Achieves >90% yield due to fewer side reactions and controlled stoichiometry.

Purity and Scalability

  • Direct Synthesis : Potential impurities include unreacted ethanolamine hydrochloride and methacrylic acid. Scalability is limited by exothermic reactions during methacryloyl chloride addition.
  • Ketimine Method : High-purity (>98%) product is obtained without chromatography. The method is scalable, as hydrolysis conditions are mild and conducive to continuous processing.

Industrial Applicability

The ketimine method is preferred for large-scale production due to its robustness and reduced waste. In contrast, the direct method suits small-scale synthesis but faces challenges in cost-effectiveness and purity control.

Chemical Reactions Analysis

Types of Reactions:

Major Products Formed:

Scientific Research Applications

Polymer Chemistry

One of the primary applications of 2-aminoethyl methacrylate hydrochloride is in the synthesis of polymers through radical polymerization techniques. It serves as a monomer for producing cationic polymers, which are useful in various applications such as:

  • Nanoparticle Stabilization : In a study, this compound was used to stabilize nanoparticles via reversible addition-fragmentation chain transfer (RAFT) polymerization, demonstrating effective control over polymer architecture and functionality .
  • Hydrogels : The compound is employed as a crosslinking agent for hydrogels, enhancing their biocompatibility and mechanical properties .

Biomedical Applications

Due to its low toxicity and biocompatibility, this compound has significant applications in the biomedical field:

  • Drug Delivery Systems : It is incorporated into drug delivery systems where its ability to form hydrogels allows for controlled release of therapeutic agents.
  • Tissue Engineering : The compound is utilized in scaffolds for tissue engineering, providing a supportive matrix for cell growth and differentiation.

Coatings and Adhesives

This compound finds extensive use in the formulation of coatings and adhesives due to its adhesive properties and ability to enhance surface interactions:

  • Paints and Inks : It acts as a modifier in paints and inks, improving adhesion and durability .
  • Adhesives : The compound is incorporated into adhesive formulations to enhance bonding strength and resistance to environmental factors.

Water Treatment

The compound serves as a raw material for producing polymer flocculants and coagulants used in water treatment processes, aiding in the removal of suspended particles from water .

Synthesis of Functionalized Polymers

A notable case study involved the synthesis of functionalized polymers using this compound via RAFT polymerization. The resulting polymers exhibited controlled molecular weights and narrow polydispersity indices, making them suitable for applications in drug delivery systems .

StudyMethodFindings
Polymer SynthesisRAFT PolymerizationControlled polymer architecture with potential for drug delivery applications
Nanoparticle StabilizationAqueous PolymerizationEffective stabilization of nanoparticles with tunable properties

Application in Hydrogels

In another study focused on tissue engineering, hydrogels synthesized with this compound demonstrated enhanced mechanical properties and biocompatibility, promoting cell adhesion and proliferation .

ApplicationHydrogel CompositionResults
Tissue EngineeringCrosslinked with this compoundImproved cell adhesion and mechanical stability

Mechanism of Action

The primary mechanism of action of 2-Aminoethyl methacrylate hydrochloride involves its ability to undergo polymerization reactions due to the methacrylate group. This reactivity allows it to form strong covalent bonds with other monomers, leading to the formation of polymers and copolymers. In biomedical applications, its biocompatibility and low toxicity enable it to interact with biological tissues without causing adverse effects .

Biological Activity

2-Aminoethyl methacrylate hydrochloride (AEMA) is a cationic monomer widely studied for its biological activity and applications in drug delivery, gene therapy, and material science. This compound exhibits significant potential due to its ability to form polymers that can interact with biological systems effectively. This article provides an overview of the biological activities associated with AEMA, supported by research findings, data tables, and case studies.

This compound is a cationic monomer characterized by its amino group, which imparts unique properties for biological applications. The synthesis typically involves radical polymerization techniques such as RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization, allowing for the creation of well-defined polymer architectures with controlled molecular weights and functionalities .

Gene Delivery Systems

One of the primary applications of AEMA is in the development of gene delivery systems. Research has demonstrated that poly(2-aminoethyl methacrylate) (PAMA)-based polyplexes exhibit enhanced transfection capabilities compared to traditional carriers. For instance, PEGylated PAMA-based polyplexes showed a 350-fold increase in transfection efficiency in the presence of serum compared to the gold standard, branched Polyethylenimine (bPEI) at a specific N/P ratio . This improvement is attributed to their superior ability to navigate intracellular barriers and facilitate DNA release.

Table 1: Comparison of Transfection Efficiency

Carrier TypeTransfection Efficiency (fold increase)N/P Ratio
PEG-b-PAMA35025:1
bPEI1-

Anticancer Activity

In addition to gene delivery, AEMA derivatives have been evaluated for their anticancer properties. For example, studies on nanoparticles synthesized from AEMA demonstrated significant cytotoxic effects against various cancer cell lines. The incorporation of AEMA into nanocarriers enhances drug loading efficiency and controlled release profiles, making them suitable for targeted therapy .

Case Study: Cisplatin-Loaded Nanocomposites

A study investigated the anticancer activity of cisplatin-loaded P(NIPAM-co-DMA) nanogels containing AEMA. The results indicated that these nanocomposites exhibited significantly higher cytotoxicity against HepG2 liver cancer cells compared to free cisplatin, demonstrating their potential as effective drug delivery systems .

The biological activity of AEMA is largely influenced by its cationic nature, which facilitates interactions with negatively charged cellular membranes. This property not only enhances cellular uptake but also allows for the effective encapsulation of therapeutic agents. Additionally, the pH sensitivity of AEMA-based systems can be exploited for controlled drug release in response to tumor microenvironments .

Safety and Toxicology

Despite its promising applications, understanding the safety profile of AEMA is crucial. Toxicological assessments have indicated that while AEMA exhibits low acute toxicity, it is essential to evaluate its long-term effects in vivo. Studies suggest that formulations containing AEMA should be carefully designed to minimize potential cytotoxicity while maximizing therapeutic efficacy .

Table 2: Toxicological Profile of AEMA

ParameterResult
Acute ToxicityLow
Skin IrritationMild
MutagenicityNegative in standard assays

Q & A

Q. Basic

  • Storage : Store at 2–8°C in airtight, light-resistant containers. The compound is hygroscopic and degrades under prolonged exposure to moisture or heat .
  • Stabilization : Commercial preparations often include stabilizers like phenothiazine (500 ppm) to inhibit premature polymerization .
  • Safety : Use PPE (gloves, goggles) due to skin/eye irritation risks. Refer to hazard code H6d (Polysciences), which mandates fume hood use during handling .

What characterization techniques are critical for confirming the structural integrity of this compound?

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm methacrylate backbone (δ 5.7 and 6.1 ppm for vinyl protons) and aminoethyl group (δ 3.3 ppm for CH2_2NH2_2) .
  • FT-IR : Peaks at 1720 cm1^{-1} (C=O stretch) and 1540 cm1^{-1} (NH3+_3^+ bend) .
  • Elemental Analysis : Verify Cl^- content (~21.4% by weight) .

Advanced : Mass spectrometry (ESI-MS) to detect trace impurities or degradation products .

How can polymerization of this compound be controlled for specific applications?

Q. Advanced

  • Initiator Selection : Use UV-sensitive initiators (e.g., Irgacure 2959) for photopolymerization or thermal initiators (e.g., AIBN) for bulk polymerization.
  • Monomer Ratios : Optimize with co-monomers (e.g., acrylamide) to adjust crosslinking density. For capillary electrophoresis coatings, a 1:3 molar ratio with crosslinkers (e.g., PEGDA) enhances surface adhesion .
  • Kinetic Studies : Monitor conversion via real-time FT-IR or gravimetric analysis to avoid gelation .

What are the challenges in using this compound for drug delivery systems, and how can they be addressed?

Q. Advanced

  • Charge Interactions : The cationic amino group may bind anionic drugs, altering release kinetics. Use counter-ions (e.g., phosphate buffers) to modulate interactions .
  • Biocompatibility : Test cytotoxicity (e.g., MTT assay) due to residual monomers. Purify via dialysis (MWCO 3.5 kDa) post-polymerization .
  • Degradation : Hydrolysis of ester bonds at physiological pH limits sustained release. Incorporate hydrolytically stable co-monomers (e.g., HEMA) .

How do stabilizers like phenothiazine impact experimental outcomes in polymerization studies?

Advanced
Phenothiazine (500 ppm) inhibits radical polymerization during storage but may quench initiators during synthesis. Mitigation strategies:

  • Pre-Polymerization Purification : Remove stabilizers via silica gel chromatography .
  • Adjust Initiator Concentration : Increase AIBN by 10–15% to compensate for radical scavenging .
  • Control Experiments : Compare polymerization rates with/without stabilizers to quantify interference .

What analytical methods resolve contradictions in reported physicochemical properties across studies?

Q. Advanced

  • Solubility Discrepancies : Literature values vary due to hygroscopicity. Use Karl Fischer titration to standardize water content before testing .
  • Thermal Stability : DSC/TGA under nitrogen reveals decomposition onset at ~120°C, conflicting with some reports of stability up to 150°C. Cross-validate with isothermal TGA .
  • Purity Conflicts : Combine elemental analysis with 1^1H NMR integration to resolve discrepancies between vendor claims (e.g., 90% vs. 99%) .

How can researchers optimize this compound for biofunctionalization?

Q. Advanced

  • Surface Grafting : Use atom transfer radical polymerization (ATRP) to create dense polymer brushes on substrates (e.g., gold surfaces). Initiate with CuBr/PMDETA .
  • Peptide Conjugation : Activate the primary amine with EDC/NHS for coupling to carboxylated biomolecules. Optimize pH to 6.5–7.5 to avoid methacrylate hydrolysis .
  • In Vivo Compatibility : PEGylate the polymer to reduce immunogenicity. Test in murine models for clearance rates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Aminoethyl methacrylate hydrochloride
Reactant of Route 2
2-Aminoethyl methacrylate hydrochloride

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